molecular formula C46H70F3N7O19S B561926 PEG-biotincap-ATB-BMPA CAS No. 207971-25-3

PEG-biotincap-ATB-BMPA

Cat. No.: B561926
CAS No.: 207971-25-3
M. Wt: 1114.151
InChI Key: LAPBPDOPZPGXFE-IUMQPKKASA-N
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Description

PEG-biotincap-ATB-BMPA is a complex chemical compound used primarily in biochemical research. It is a derivative of polyethylene glycol (PEG) conjugated with biotin and a photoreactive group, ATB-BMPA. This compound is particularly useful in studying protein interactions and functions due to its ability to bind to specific proteins and facilitate their detection and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG-biotincap-ATB-BMPA involves multiple steps. Initially, aminated tetraphenylporphyrin (TPP-NH2) is conjugated with carboxylic acid functionalized PEG-biotin (HOOC-PEG-biotin) through EDC coupling chemistry . This reaction typically requires the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

PEG-biotincap-ATB-BMPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are covalently labeled proteins, which can be analyzed for their functional properties and interactions.

Mechanism of Action

PEG-biotincap-ATB-BMPA exerts its effects through its ability to bind to specific proteins and form covalent bonds upon exposure to UV light. The biotin moiety allows for easy detection and purification of the labeled proteins using streptavidin-based methods. The photoreactive group, ATB-BMPA, facilitates the formation of covalent bonds with target proteins, enabling the study of their interactions and functions .

Comparison with Similar Compounds

Similar Compounds

    ATB-BMPA: A photoreactive compound used for labeling proteins but lacks the PEG and biotin components.

    PEG-biotin: A simpler compound used for protein labeling but without the photoreactive group.

Uniqueness

PEG-biotincap-ATB-BMPA is unique due to its combination of PEG, biotin, and a photoreactive group. This allows it to not only bind to specific proteins but also facilitate their detection and analysis through photolabeling. This multifunctionality makes it a valuable tool in biochemical research and various scientific applications .

Properties

IUPAC Name

N-[1,3-bis[[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)24-9-10-26(41(65)52-25(21-72-39-29(19-57)74-42(66)37(63)35(39)61)22-73-40-30(20-58)75-43(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-44(68)54-34/h9-10,18,25,27,29-31,34-40,42-43,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68)/t25?,27?,29-,30-,31?,34?,35-,36-,37+,38+,39-,40-,42?,43?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPBPDOPZPGXFE-IUMQPKKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC5C(OC(C(C5O)O)O)CO)COC6C(OC(C(C6O)O)O)CO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(CO[C@@H]5[C@H](OC([C@H]([C@H]5O)O)O)CO)CO[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H70F3N7O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747151
Record name PUBCHEM_71314004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1114.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207971-25-3
Record name PUBCHEM_71314004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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